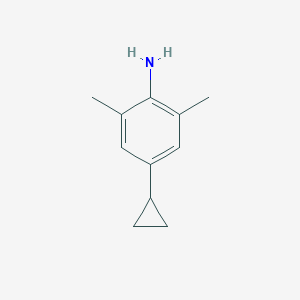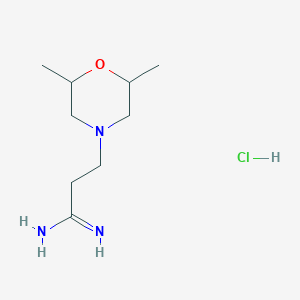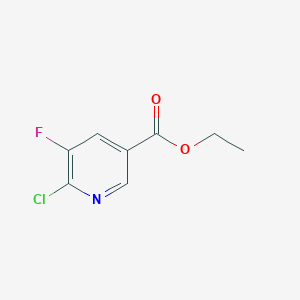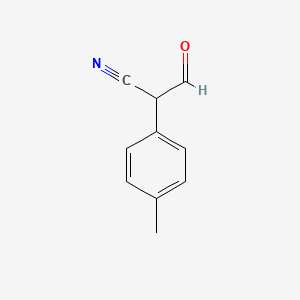![molecular formula C11H14FNO4S B11724050 methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate](/img/structure/B11724050.png)
methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorophenyl group attached to a methanesulfonamido moiety, which is further connected to a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and methanesulfonyl chloride.
Formation of Methanesulfonamide: 4-Fluoroaniline reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form N-(4-fluorophenyl)methanesulfonamide.
Esterification: The resulting N-(4-fluorophenyl)methanesulfonamide is then subjected to esterification with methyl (2S)-2-bromopropanoate in the presence of a suitable catalyst (e.g., potassium carbonate) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The methanesulfonamido moiety can also contribute to the compound’s overall pharmacological profile by influencing its solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[N-ethyl(4-fluorophenyl)methanesulfonamido]propanoate
- Methyl 2-[N-(4-chlorophenyl)methanesulfonamido]propanoate
- Methyl 2-[N-(4-bromophenyl)methanesulfonamido]propanoate
Uniqueness
Methyl (2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14FNO4S |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
methyl (2S)-2-(4-fluoro-N-methylsulfonylanilino)propanoate |
InChI |
InChI=1S/C11H14FNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-9(12)5-7-10/h4-8H,1-3H3/t8-/m0/s1 |
Clé InChI |
XFTMMHUKJZMTDH-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
SMILES canonique |
CC(C(=O)OC)N(C1=CC=C(C=C1)F)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-1-{5-[(E)-[2-(4-fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B11723981.png)

![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B11723987.png)
![Ethyl (2S)-2-[(4-fluorophenyl)amino]propanoate](/img/structure/B11723989.png)





![1-(oxan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11724039.png)

